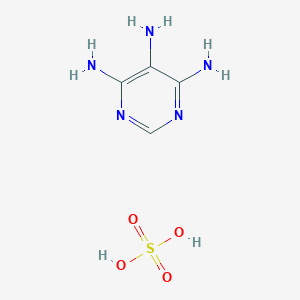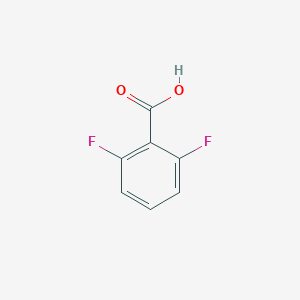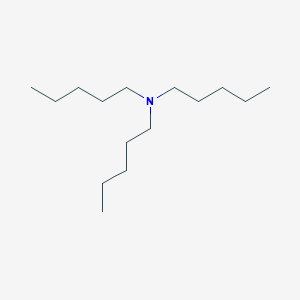
4-Methoxystyrene
Vue d'ensemble
Description
4-Methoxystyrene is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of styrene with a methoxy group attached to the aromatic ring, which can significantly alter its reactivity and physical properties compared to styrene itself.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies. One approach involves the metal-free, visible light-initiated living cationic polymerization using 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate and methanol, which allows for controlled molecular weight and dispersity . Another method includes the synthesis of 4-methoxymethylstyrene and its copolymerization with styrene and 1,4-divinylbenzene, which is useful for producing resins for solid-phase peptide synthesis . Additionally, the preparation of polystyrenes with 4-methoxyphenol end groups through cationic polymerization of styrene has been reported, yielding products with antioxidant properties .
Molecular Structure Analysis
The molecular structure of this compound has been studied through various theoretical and experimental approaches. The electron-transfer-catalyzed dimerization of this compound has been explored using B3LYP/6-31G level of theory, revealing insights into the reaction pathways and intermediates involved in the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including free radical polymerization. The reactions of 2-cyano-2-propyl radicals with this compound have been studied, showing that the substituents affect the reaction rates and molecular weights of the resulting polymers . The synthesis of liquid-crystalline AB-block copolymers containing this compound units has also been achieved, demonstrating the ability to form nematic mesophases .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its polymers have been extensively investigated. For instance, the "living" free radical synthesis of poly(4-hydroxystyrene) has been compared to conventional free radical polymerization, with a focus on the dissolution behavior in aqueous base . The thermal stability of polystyrene nanocomposites with this compound-derived fillers has been examined, showing that the substituents in the phenyl group can significantly influence the thermal degradation behavior .
Applications De Recherche Scientifique
Photoinitiated Polymerization
4-Methoxystyrene has been utilized in metal-free, visible light-initiated living cationic polymerization. Using specific initiators, this process enables control over molecular weight and dispersity through the concentration of methanol (Perkowski, You, & Nicewicz, 2015).
Bio-based Amphiphilic Polystyrenes
Another application involves the direct-controlled/living cationic polymerization and copolymerization of this compound derivatives to develop novel bio-based amphiphilic polystyrenes with phenol functions, contributing to environmentally friendly polymer production (Takeshima, Satoh, & Kamigaito, 2018).
Glass Transition Temperature Studies
Research on poly(this compound) derivatives has provided insights into the effects of hydrogen bonding on the glass transition temperatures of these polymers, essential for understanding their thermal properties (Nakamura, Hatakeyama, & Hatakeyama, 1981).
Synthesis Processes
The synthesis of this compound itself has been a subject of study, with research detailing methods to efficiently produce this compound, which is crucial for its subsequent applications (Zeng-kai, 2010).
Polymerization Kinetics
Studies on the free radical polymerization of this compound have explored its reaction rates and molecular weights, contributing to the understanding of its polymerization behavior (Berry, Ludlow, & Mazza, 1997).
Kinetic Isotope Effects
Research on kinetic isotope effects in the cycloreversion of rhenium complexes containing this compound has provided insights into the mechanistic details of these reactions, important for synthetic chemistry applications (Gable & Zhuravlev, 2002).
Photodegradation Studies
The study of UV irradiation effects on polystyrene derivatives, including this compound, has informed about the stability and degradation behavior of these materials (Ani & Ramadhan, 2008).
Biosynthesis Applications
This compound derivatives have been synthesized in E. coli through artificial biosynthetic pathways, presenting a greener alternative for producing these compounds (Kang et al., 2015).
Ionomer Research
Studies on ionomers synthesized from this compound derivatives have expanded the understanding of the physical properties of these materials, useful in material science (Clas & Eisenberg, 1986).
Dimerization Mechanisms
Research on the dimerization mechanisms of this compound under different conditions has provided insights into the reaction pathways and product formation, significant for synthetic chemistry (O'Neil & Wiest, 2006).
Controlled Polymerization
The living cationic polymerization of this compound has been explored in different environments, including aqueous dispersion, offering insights into controlled polymer synthesis (Kostjuk, Radchenko, & Ganachaud, 2007).
High Molar Mass Polymers
This compound has been used in emulsion and miniemulsion polymerization to generate high molar mass polymers, a novel approach in polymer science (Cauvin, Ganachaud, Moreau, & Hémery, 2005).
Safety and Hazards
4-Methoxystyrene is a combustible liquid that causes skin and eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to use personal protective equipment when handling it . Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating .
Relevant Papers
A paper titled “New process for preparation of this compound” discusses the synthesis of this compound from 4-methoxyphenylethanone by three steps, including preparation of 4-methoxy-α-methyl benzyl alcohol, reaction of the potassium hydrogen sulfate, and dehydration in the tubular reactor . Another paper titled “High-throughput activity screening and sorting of single catalyst particles with a droplet microreactor using dielectrophoresis” mentions the use of this compound as a probe in the sorting of catalyst particles .
Mécanisme D'action
Target of Action
4-Methoxystyrene, also known as 4-Vinylanisole, is an aromatic hydrocarbon . The primary targets of this compound are specific proteins, notably the cytochrome P450 enzyme system . This enzyme system plays a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
The mode of action of this compound involves its interaction with these target proteins. It is suggested that this compound interacts with the cytochrome P450 enzyme system . Furthermore, its interaction with DNA is believed to induce biochemical effects by inhibiting certain enzymes responsible for protein synthesis .
Biochemical Pathways
It is known that the compound can influence the activity of the cytochrome p450 enzyme system . This system is involved in a wide range of biochemical pathways, including the metabolism of drugs and toxins. Therefore, the action of this compound could potentially affect these pathways and their downstream effects.
Result of Action
It is suggested that its interaction with specific proteins and dna could lead to changes in protein synthesis . These changes could potentially affect various cellular processes and functions.
Propriétés
IUPAC Name |
1-ethenyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJRSHJHFRVGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-44-5 | |
| Record name | Benzene, 1-ethenyl-4-methoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7073222 | |
| Record name | Benzene, 1-ethenyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Vinylanisole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11235 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
637-69-4 | |
| Record name | 4-Methoxystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Vinylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxystyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxystyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-ethenyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-vinylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-VINYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISH8T4A6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Methoxystyrene?
A1: this compound has the molecular formula C9H10O and a molecular weight of 134.176 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using several spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): []H NMR and []13C NMR can be used to determine the structure and purity of this compound. [, ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the molecule. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, particularly the conjugated system. [, , ]
Q3: How does the presence of the methoxy group affect the properties of this compound compared to styrene?
A3: The methoxy group, being electron-donating, increases the electron density of the styrene ring system. This influences various properties:
- Reactivity: this compound is more reactive towards electrophilic attack than styrene. [, ]
- Polymerization: It can be polymerized using radical, cationic, and anionic polymerization methods. [, , ]
- Spectral Properties: The methoxy group causes a bathochromic shift in the UV-Vis absorption spectrum compared to styrene. [, ]
Q4: Is this compound stable under ambient conditions?
A4: this compound is susceptible to oxidation in the presence of air and light. [] Proper storage under inert atmosphere and protection from light is recommended.
Q5: What is the role of this compound in Diels-Alder reactions?
A5: this compound can act as a diene in Diels-Alder reactions, particularly when activated by catalysts like osmium(II) complexes. [] This allows for the synthesis of stereodefined decalin ring systems, which are valuable intermediates in organic synthesis.
Q6: How does the electron-donating methoxy group affect the reactivity of this compound in electron transfer catalyzed reactions?
A6: The methoxy group makes this compound more electron-rich, making it a suitable substrate for electron transfer catalyzed reactions. [, ] This property has been explored in Diels-Alder reactions where the selectivity of the reaction can be controlled by tuning the reaction conditions.
Q7: Have computational methods been used to study the reactivity of this compound?
A7: Yes, computational methods like Density Functional Theory (DFT) have been used to:
- Study reaction mechanisms: For example, DFT calculations helped elucidate the mechanism of oxygen atom transfer from an iron(V)(O) complex to this compound. []
- Explore possible reaction pathways: DFT calculations were used to study the electron-transfer-catalyzed dimerization of this compound, providing insights into the stereoselectivity of the reaction. []
Q8: How do substituents on the aromatic ring of this compound influence its reactivity?
A8: The electronic nature of substituents on the aromatic ring greatly influences the reactivity of this compound:
- Electron-donating groups: Enhance the electron density of the styrene system, making it more reactive towards electrophiles. [, , ]
- Electron-withdrawing groups: Decrease the electron density, making the molecule less reactive towards electrophiles. []
Q9: Are there specific formulation strategies for improving the stability of this compound?
A9: While the provided research doesn't detail specific formulation strategies for this compound, common practices include:
Q10: What analytical techniques are used to characterize and quantify this compound?
A10: Various analytical techniques are employed:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures, for example, in natural product extracts. []
- NMR Spectroscopy: Useful for structural characterization and purity assessment. [, ]
Q11: Is there information on the environmental fate and degradation of this compound?
A11: The provided research primarily focuses on the chemical and material properties of this compound, with limited information on its environmental fate and degradation.
Q12: What are some alternatives to this compound in its various applications?
A12: Alternatives depend on the specific application. For instance:
- Polymerization: Other styrene derivatives, such as styrene, 4-methylstyrene, and 4-tert-butoxystyrene, can be used. [] The choice depends on the desired polymer properties.
Q13: What research tools and resources are essential for studying this compound?
A13: Essential tools and resources include:
- Spectroscopic techniques: NMR, FTIR, and UV-Vis spectroscopy for characterization. [, , , , , ]
- Chromatographic techniques: GC-MS and HPLC for separation and quantification. []
- Computational chemistry software: For modeling and studying reaction mechanisms. [, ]
Q14: What are some examples of cross-disciplinary research involving this compound?
A14: The provided research highlights several examples:
- Materials Science: Development of new polymers with tailored properties. [, , , , ]
- Organic Chemistry: Utilizing this compound in Diels-Alder reactions for synthesizing complex molecules. [, , ]
- Physical Chemistry: Studying the photochemical and electrochemical properties of this compound and its derivatives. [, , ]
- Computational Chemistry: Modeling the reactivity and properties of this compound using DFT and other computational methods. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


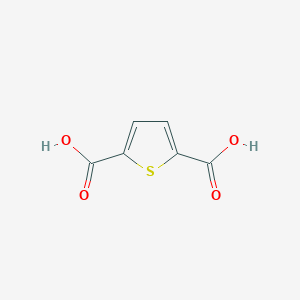

![2-[(Hex-3-yn-1-yl)oxy]oxane](/img/structure/B147520.png)


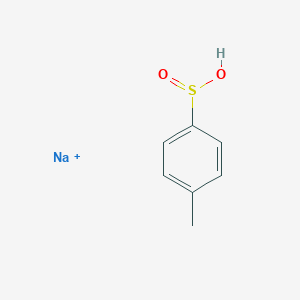


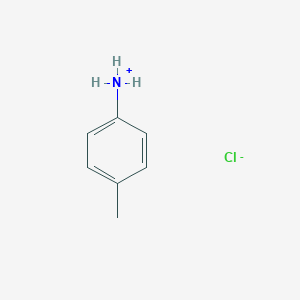
![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)

